Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate
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Overview
Description
Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate (CAS: 2227206-12-2) is a compound of significant interest due to its potential biological activities. This article examines its chemical properties, synthesis, and biological effects based on available research and data.
- Molecular Formula: C18H24N2O3
- Molecular Weight: 316.4 g/mol
- IUPAC Name: tert-butyl 5-benzyl-3-oxohexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
- Purity: ≥97% .
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization processes. While specific synthetic routes are not detailed in the search results, the compound is derived from pyrrole derivatives, which are known for their diverse reactivity and utility in organic synthesis.
Antimicrobial Properties
Research indicates that compounds similar to tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole have shown antimicrobial activity against various pathogens. The structural features of the compound suggest potential interactions with microbial cell membranes or enzymatic pathways essential for microbial survival .
Neuroprotective Effects
There is emerging evidence that certain pyrrole derivatives may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and interact with neurotransmitter systems could be a focal point for future research .
Study on Antimicrobial Activity
A study investigating the antimicrobial efficacy of pyrrole derivatives found that compounds with similar structures to tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Anticancer Research
In a comparative analysis of various pyrrole derivatives, one study highlighted that certain modifications at the benzyl position enhanced anticancer activity against breast cancer cell lines. Although direct studies on tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole were not available, structural analogs showed promising results in reducing cell viability .
Properties
IUPAC Name |
tert-butyl 5-benzyl-3-oxo-3a,4,6,6a-tetrahydro-2H-pyrrolo[3,4-b]pyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)20-12-16(21)14-10-19(11-15(14)20)9-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOUEYPUSKJQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C2C1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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